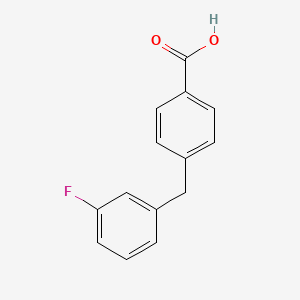

4-(3-Fluoro-benzyl)-benzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-[(3-fluorophenyl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13-3-1-2-11(9-13)8-10-4-6-12(7-5-10)14(16)17/h1-7,9H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHWVLADKRXQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 3 Fluoro Benzyl Benzoic Acid

Established Synthetic Pathways for 4-(3-Fluoro-benzyl)-benzoic Acid and its Analogues

Traditional synthetic routes to diarylmethanes like this compound have relied on powerful and versatile reactions such as palladium-catalyzed cross-couplings and Grignard reactions. These methods, along with strategic oxidations and precursor manipulations, form the cornerstone of its synthesis.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are a primary tool for forging the C(sp²)-C(sp³) bond in diarylmethane structures. nih.gov A common approach is the Suzuki-Miyaura coupling, which typically involves the reaction of an aryl boronic acid with a benzyl (B1604629) halide. For the synthesis of the target molecule, this could involve coupling 4-carboxyphenylboronic acid with 3-fluorobenzyl bromide or, alternatively, (3-fluorobenzyl)boronic acid with a 4-halobenzoic acid derivative. The latter is often preferred to avoid self-coupling of the more reactive benzyl halide.

Another powerful palladium-catalyzed method is the decarboxylative coupling. This strategy involves the reaction of benzyl fluorobenzoates, which can be synthesized from the corresponding benzoic acid and benzyl alcohol. thieme-connect.com The use of a palladium catalyst, often with a bulky monophosphine ligand like XPhos, facilitates the decarboxylation and subsequent cross-coupling to form the diarylmethane product. thieme-connect.com This method formally acts as a cross-coupling between a fluorine-containing benzoic acid and a benzyl alcohol. thieme-connect.com Hiyama couplings between benzylic halides and aryltrialkoxysilanes also provide a viable route to diarylmethanes. organic-chemistry.org

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System (Example) | Key Feature |

| Suzuki-Miyaura | 4-Halobenzoic acid ester | (3-Fluorobenzyl)boronic acid | Pd(OAc)₂, PPh₃, K₃PO₄ | High functional group tolerance. organic-chemistry.org |

| Hiyama | 3-Fluorobenzyl halide | 4-(Trialkoxysilyl)benzoic acid ester | Pd Nanoparticles | Synthesis of diverse diarylmethanes. organic-chemistry.org |

| Decarboxylative | Benzyl 4-halobenzoate | Fluorinated benzoic acid | Pd(η³-allyl)Cp, XPhos | Couples benzoic acids with benzyl alcohols. thieme-connect.com |

Grignard Reactions in Benzoic Acid Derivative Synthesis

Grignard reactions offer a classic and effective method for C-C bond formation. beyondbenign.org For synthesizing benzoic acid derivatives, a key strategy involves the carbonation of a Grignard reagent. chemistry-online.com To synthesize this compound, one could envision preparing the Grignard reagent from 4-bromo-(3-fluorobenzyl)benzene and then reacting it with solid carbon dioxide (dry ice), followed by an acidic workup to yield the desired carboxylic acid. chemistry-online.comucalgary.ca

The synthesis of the required 4-bromo-(3-fluorobenzyl)benzene precursor could itself be achieved via a Grignard reaction, for instance, by reacting (4-bromophenyl)magnesium bromide with 3-fluorobenzyl halide. It is crucial that these reactions are performed under strict anhydrous conditions, as Grignard reagents are highly sensitive to moisture. chemistry-online.comucalgary.ca The aryl group of the Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of CO₂ to form a carboxylate salt intermediate. ucalgary.ca

General Steps for Grignard-based Synthesis:

Formation of Grignard Reagent: An aryl or alkyl halide reacts with magnesium metal in an ether solvent (like diethyl ether or THF) to form the organomagnesium compound (R-MgX). chemistry-online.com

Carbonation: The Grignard reagent is added to crushed, solid carbon dioxide (dry ice). The dry ice serves as both the reactant and a cooling agent. chemistry-online.com

Hydrolysis/Work-up: The resulting magnesium carboxylate salt is hydrolyzed with a dilute acid (e.g., HCl) to protonate the salt and precipitate the final carboxylic acid product. gmu.eduodinity.com

Oxidative Strategies for Carboxylic Acid Formation

Oxidation of a benzylic methyl or alkyl group is a direct method for installing the carboxylic acid functionality onto an aromatic ring. masterorganicchemistry.com If a precursor such as 4-(3-fluorobenzyl)toluene were available, it could be oxidized to this compound.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are traditionally used for this transformation. masterorganicchemistry.comncert.nic.in The reaction typically requires heating and will cleave any alkyl group at the benzylic position down to a carboxylic acid, provided a benzylic hydrogen is present. masterorganicchemistry.com For instance, even an ethyl or larger alkyl group at the 4-position of the benzyltoluene precursor would be oxidized to the carboxylic acid. masterorganicchemistry.com This method is robust but can be harsh, limiting its use with sensitive functional groups elsewhere in the molecule. masterorganicchemistry.com

More modern and milder methods are continuously being developed. These include oxidations using molecular oxygen with cobalt-based catalysts or photo-oxidation employing bromine and water under light irradiation, which avoids the need for harsh metal oxidants. organic-chemistry.orgthieme.de

| Oxidizing Agent/System | Substrate | Conditions | Advantage/Disadvantage |

| Potassium Permanganate (KMnO₄) | Alkylbenzene (e.g., Toluene derivative) | Heat | Strong, reliable, but harsh and can lack selectivity. masterorganicchemistry.commasterorganicchemistry.com |

| Chromic Acid (H₂CrO₄) | Alkylbenzene | Heat | Powerful oxidant, but generates toxic chromium waste. ncert.nic.in |

| O₂ / Co(OAc)₂ / NaBr | Toluene derivative | Radical initiator, non-acidic solvent | Milder than KMnO₄, uses molecular oxygen. organic-chemistry.org |

| Bromine / Water / Light | Toluene derivative | Photoirradiation (e.g., blue LEDs) | Catalyst-free, uses inexpensive reagents. organic-chemistry.orgthieme.de |

Precursor Synthesis and Functional Group Interconversions (e.g., from bromo-fluoro-benzoic acid derivatives)

The synthesis of this compound often proceeds through the strategic assembly of precursors containing the necessary fluoro and bromo functionalities. For example, a multi-step synthesis could start from a commercially available compound like 3-bromo-4-fluoro-benzoic acid. google.com

A plausible synthetic sequence could involve:

Reduction of the Carboxylic Acid: The carboxylic acid group of 3-bromo-4-fluoro-benzoic acid can be reduced to a benzyl alcohol. This is often achieved using a strong reducing agent like sodium borohydride (B1222165) after activation of the carboxylic acid, for example, as a mixed anhydride (B1165640) with methyl chloroformate. prepchem.com This yields 3-bromo-4-fluoro-benzyl alcohol.

Cross-Coupling: The resulting benzyl alcohol (or a corresponding halide) can then be used in a palladium-catalyzed cross-coupling reaction with a suitable partner to introduce the second aromatic ring.

Final Functional Group Manipulation: Subsequent steps would be required to install the carboxylic acid at the desired position on the second ring.

An alternative precursor approach involves starting with 4-hydroxybenzaldehyde. This can be reacted with 3-fluorobenzyl bromide in the presence of a base like potassium carbonate to form 4-(3-fluoro-benzyloxy)-benzaldehyde. chemicalbook.com The aldehyde group can then be oxidized to a carboxylic acid, and the benzylic ether linkage would need to be rearranged to the C-C benzyl linkage, a non-trivial transformation that highlights the importance of choosing the correct bond-forming strategy early in the synthesis design.

Development of Novel Synthetic Approaches for this compound

Modern synthetic chemistry places a strong emphasis on developing routes that are not only efficient but also environmentally responsible.

Environmentally Benign and Sustainable Synthetic Routes

The development of "green" synthetic methods aims to reduce waste, avoid hazardous reagents, and minimize energy consumption. For the synthesis of diarylmethanes and their carboxylic acid derivatives, several sustainable strategies are emerging.

Aqueous Synthesis: Performing reactions in water instead of volatile organic solvents (VOCs) is a key goal of green chemistry. Hydrothermal synthesis, which uses high-temperature water as both the solvent and a catalyst, can facilitate reactions like the synthesis of quinoxaline (B1680401) carboxylic acids, demonstrating the potential for complex synthesis in aqueous media while avoiding volatile solvents and strong acids. uni-konstanz.de Zinc-mediated Grignard-like reactions have also been developed to proceed under aqueous conditions, offering a greener alternative to traditional organometallic reactions. beyondbenign.org

Catalyst-Free Oxidations: As mentioned previously, photo-oxidations that use light energy to drive the conversion of toluenes to benzoic acids with simple reagents like bromine and water represent a significant advance. thieme.de These methods avoid the need for heavy metal catalysts and harsh oxidants. thieme.de

Electrochemical Methods: Electrochemistry offers a powerful and green alternative to chemical reductants and oxidants. For instance, the reduction of carboxylic acid hydrazides to amides has been achieved electrochemically, providing a method that is more practicable and has a higher functional group tolerance than traditional reducing agents, while avoiding stoichiometric metal waste. researchgate.netelsevierpure.com While not a direct synthesis of the target molecule, such methods showcase the potential of electro-organic synthesis in modern drug discovery and fine chemical production.

Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from traditional batch synthesis to continuous flow processing represents a significant advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. europa.eu While specific literature on the flow synthesis of this compound is not prominent, the principles of flow chemistry can be readily applied to its hypothetical production routes, such as a Suzuki-type coupling followed by reduction, or a Friedel-Crafts reaction.

Key Advantages of Flow Synthesis:

Enhanced Safety: Flow reactors handle small volumes of reactants at any given time, minimizing the risks associated with highly exothermic or hazardous reactions. europa.eu

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing. europa.eu

Scalability: Production can be scaled up by extending the operation time or by "scaling out" (using multiple reactors in parallel), bypassing the complex challenges of scaling up batch reactors. europa.eu

Automation and Integration: Flow systems can be automated for continuous production and can "telescope" multiple synthetic steps, eliminating the need for isolation and purification of intermediates. acs.org

A potential continuous flow synthesis could involve pumping solutions of the necessary precursors (e.g., a boronic acid and an aryl halide for a coupling reaction) through a heated reactor column packed with a heterogeneous catalyst. Subsequent reaction steps, such as hydrolysis or reduction, could be performed in-line by introducing new reagents at mixing junctions, leading to the final product with improved yield and purity. acs.org For instance, the hydrolysis of an ester precursor to the final carboxylic acid, which might take hours in batch mode, can often be accomplished in minutes at elevated temperatures and pressures in a flow system. acs.org

Chemo- and Regioselective Synthesis Optimization

Optimizing the chemo- and regioselectivity is crucial for the efficient synthesis of this compound, ensuring that reactions occur at the desired position and functional group.

Chemo-selectivity: This involves differentiating between the various reactive sites within the molecule. For instance, during derivatization, reagents must be chosen that react exclusively with the carboxylic acid group without affecting the aromatic rings or the benzylic C-H bonds.

Regio-selectivity: This pertains to the specific position of substitution on the aromatic rings. In a potential Friedel-Crafts acylation route to construct the carbon skeleton, the regioselectivity would be dictated by the directing effects of the substituents on the starting materials.

In the context of further functionalizing the this compound scaffold, the inherent directing effects of the existing substituents are paramount for achieving regioselectivity in electrophilic aromatic substitution reactions. The interplay between the activating/deactivating and ortho-, para-/meta-directing nature of the carboxyl, benzyl, and fluoro groups must be carefully considered (see section 2.3.2). Methodologies like the use of detachable activating groups or precisely controlled reaction conditions can be employed to steer reactions toward the desired isomer. rsc.org

Chemical Transformations and Derivatization of the this compound Scaffold

The this compound molecule is a versatile scaffold amenable to a wide range of chemical modifications at its key functional sites.

Carboxylic Acid Group Derivatizations (e.g., esterification, amide formation)

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of esters and amides, which are common motifs in pharmaceuticals and materials science. lookchem.comcolostate.edu

Esterification: Esters are typically synthesized via Fischer esterification, reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄). globalscientificjournal.comlibretexts.org The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it forms. libretexts.org Alternatively, alkylation using alkyl halides in the presence of a base can yield the corresponding esters. gcms.cz

Amide Formation: Direct condensation of a carboxylic acid and an amine is often challenging and requires high temperatures. libretexts.org More commonly, the carboxylic acid is first "activated" to increase its reactivity. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to form the amide. Another widely used method involves coupling agents such as titanium tetrachloride (TiCl₄) or carbodiimides (e.g., DCC, EDC), which facilitate amide bond formation under milder conditions. rsc.orgnih.gov

| Derivative Type | Reaction | Typical Reagents and Conditions | Reference |

|---|---|---|---|

| Ester | Fischer Esterification | Alcohol (e.g., Ethanol, Methanol), Strong Acid Catalyst (e.g., H₂SO₄), Reflux | globalscientificjournal.comlibretexts.org |

| Amide | Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | ncert.nic.in |

| Amide | Peptide Coupling | Amine (R-NH₂), Coupling Agent (e.g., TiCl₄, DCC, EDC), Base (e.g., Pyridine) | nih.gov |

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitutions

Both aromatic rings of the scaffold can undergo substitution reactions, although their reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The reactivity of the two rings towards electrophiles differs significantly.

Benzoic Acid Ring: This ring contains the deactivating, meta-directing carboxylic acid group and the weakly activating, ortho, para-directing benzyl group. The positions ortho to the benzyl group (and meta to the carboxyl group) are the most likely sites for electrophilic attack.

3-Fluorobenzyl Ring: This ring contains the deactivating, ortho, para-directing fluorine atom. Electrophilic attack will preferentially occur at the positions ortho and para to the fluorine, with the position para to the fluorine (and meta to the CH₂ linker) being sterically most accessible.

A common EAS reaction is nitration. For example, treating a related compound, p-fluorobenzoic acid, with a mixture of concentrated nitric and sulfuric acids yields 3-nitro-4-fluoro-benzoic acid, demonstrating substitution ortho to the fluorine and meta to the carboxyl group. prepchem.com Similar regiochemical considerations would apply to halogenation and Friedel-Crafts reactions on the this compound scaffold.

| Ring | Substituent | Effect on Reactivity | Directing Effect |

|---|---|---|---|

| Benzoic Acid Ring | -COOH | Deactivating | Meta |

| -CH₂-Ar' | Activating (Weak) | Ortho, Para | |

| 3-Fluorobenzyl Ring | -F | Deactivating (Weak) | Ortho, Para |

| -CH₂-Ar | Activating (Weak) | Ortho, Para |

Benzylic Position Modifications and Oxidative/Reductive Transformations

The methylene (B1212753) bridge (-CH₂-) is a benzylic position, making it susceptible to both oxidation and radical substitution reactions due to the ability of the adjacent benzene (B151609) ring to stabilize radical or ionic intermediates. chemistrysteps.comlibretexts.org

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions can oxidize the benzylic carbon. libretexts.orgmasterorganicchemistry.com This reaction requires at least one benzylic hydrogen. The oxidation of the methylene bridge in this compound would cleave the C-C bond to the fluorinated ring and oxidize the benzylic carbon to a carboxylic acid, ultimately yielding terephthalic acid. A milder oxidation could potentially yield the corresponding ketone, 4-(3-fluorobenzoyl)benzoic acid. masterorganicchemistry.com

Radical Halogenation: The benzylic hydrogens can be selectively replaced by a halogen, typically bromine, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. libretexts.org This reaction proceeds via a resonance-stabilized benzylic radical intermediate. chemistrysteps.comlibretexts.org This introduces a bromine atom at the benzylic position, creating 4-(bromo(3-fluorophenyl)methyl)benzoic acid, a versatile intermediate for further nucleophilic substitution reactions.

| Transformation | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Strong Oxidation | KMnO₄ or Na₂Cr₂O₇, H₂O, Heat | Ketone/Carboxylic Acid | masterorganicchemistry.com |

| Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, (PhCO₂)₂) | Benzylic Bromide | libretexts.org |

Introduction of Heteroatoms or Additional Ring Systems

The functional groups on the this compound scaffold serve as handles for the construction of more complex molecular architectures, including those containing heteroatoms or additional ring systems.

One common strategy involves the derivatization of the carboxylic acid. For instance, the acid can be converted to a hydrazide, which can then be cyclized with various reagents to form five-membered heterocycles like 1,3,4-oxadiazoles. globalscientificjournal.com

Furthermore, functionalization of the aromatic rings opens up numerous possibilities. Introducing a nitro group via electrophilic substitution provides a precursor to an amino group upon reduction. prepchem.com This amino group can then act as a nucleophile in condensation reactions to build new fused or appended rings. For example, an ortho-amino-carboxylic acid derivative could be a precursor for the synthesis of benzodiazepine-type structures. Similarly, reactions leveraging N,N-disubstituted aminomalononitriles with aldehyde functionalities can lead to complex indole (B1671886) systems, showcasing how functional handles can be used to construct elaborate heterocyclic frameworks. acs.org

Advanced Structural Elucidation and Spectroscopic Characterization of 4 3 Fluoro Benzyl Benzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in a molecule. For 4-(3-Fluoro-benzyl)-benzoic acid, a multi-faceted NMR approach is essential for unambiguous structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of protons in the molecule. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 12-13 ppm, due to its acidic nature and hydrogen bonding capabilities.

The aromatic protons will present a more complex pattern. The protons on the benzoic acid ring, being in a para-substituted system, would likely appear as two distinct doublets. The protons ortho to the carboxylic acid group are expected to resonate at a lower field (approximately 8.0-8.2 ppm) compared to the protons ortho to the benzyl (B1604629) group (around 7.3-7.5 ppm). The methylene (B1212753) protons of the benzyl group would give rise to a singlet at approximately 4.0-4.2 ppm.

The protons on the 3-fluorobenzyl ring will show a characteristic pattern influenced by the fluorine substituent. The proton at the 2-position will likely be a doublet of doublets due to coupling with the neighboring protons and the fluorine atom. The other aromatic protons on this ring will also exhibit complex splitting patterns, with chemical shifts generally falling between 6.9 and 7.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | bs |

| Aromatic (Benzoic Acid Ring, ortho to -COOH) | 8.0 - 8.2 | d |

| Aromatic (Benzoic Acid Ring, ortho to -CH₂-) | 7.3 - 7.5 | d |

| Methylene (-CH₂-) | 4.0 - 4.2 | s |

| Aromatic (3-Fluorobenzyl Ring) | 6.9 - 7.4 | m |

Note: bs = broad singlet, d = doublet, s = singlet, m = multiplet. These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons will appear between 110 and 150 ppm. The methylene carbon will resonate in the aliphatic region, around 40-45 ppm. The carbon atoms on the fluorinated ring will exhibit coupling with the ¹⁹F nucleus, resulting in splitting of their signals (C-F coupling constants).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (-COOH) | 165 - 175 |

| Aromatic (C-COOH) | 128 - 132 |

| Aromatic (C-CH₂-) | 145 - 150 |

| Aromatic (Benzoic Acid Ring) | 125 - 135 |

| Aromatic (C-F of Fluorobenzyl Ring) | 160 - 165 (d, JC-F) |

| Aromatic (Fluorobenzyl Ring) | 113 - 131 |

| Methylene (-CH₂-) | 40 - 45 |

Note: d = doublet. JC-F represents the coupling constant between carbon and fluorine.

¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atom. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. The signal will likely be a multiplet due to coupling with the neighboring aromatic protons.

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish the correlations between coupled protons, for instance, confirming the connectivity of the protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on their attached protons.

Vibrational Spectroscopic Investigations

Vibrational spectroscopy, particularly FT-IR, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A very broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. A strong, sharp absorption peak around 1680-1710 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration of the carboxylic acid.

The C-H stretching vibrations of the aromatic rings and the methylene group would appear in the region of 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to several bands in the 1450-1600 cm⁻¹ region. A notable band for the C-F stretching vibration is expected around 1100-1250 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C-H Stretch (Aromatic & Methylene) | 2850 - 3100 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1250 | Strong |

Raman Spectroscopy (FT-Raman, Surface-Enhanced Raman Scattering) for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations of a sample, offering a fingerprint of the compound's structure.

Fourier-Transform Raman (FT-Raman) Spectroscopy is particularly useful for analyzing solid samples, minimizing fluorescence issues that can plague conventional Raman spectroscopy. For this compound, the FT-Raman spectrum would be characterized by a series of distinct bands corresponding to the vibrations of its constituent functional groups. While a specific spectrum for the title compound is not publicly available, the expected vibrational modes can be inferred from studies on analogous molecules such as p-chlorobenzoic acid and 4-butyl benzoic acid. nih.govresearchgate.net

Key vibrational modes would include:

Carboxylic Acid Group: A prominent feature would be the C=O stretching vibration, typically observed in the region of 1650-1700 cm⁻¹. The O-H stretching of the carboxylic acid dimer is often broad and may be weak in the Raman spectrum.

Aromatic Rings: The spectra would show multiple bands corresponding to the C-C stretching vibrations within the two benzene (B151609) rings, generally found in the 1400-1610 cm⁻¹ range. The characteristic ring breathing mode for the para-substituted ring is expected around 800-850 cm⁻¹.

C-F Bond: The C-F stretching vibration of the fluorobenzyl group would appear as a sharp band, typically in the 1100-1300 cm⁻¹ region.

Methylene Bridge: The -CH₂- group vibrations, including scissoring and rocking modes, would be present but may overlap with other signals.

Surface-Enhanced Raman Scattering (SERS) offers a significant enhancement of the Raman signal (by orders of magnitude) when a molecule is adsorbed onto a nanostructured metal surface, typically silver or gold. researchgate.net This technique is invaluable for detecting trace amounts of a substance and for studying surface interactions. For this compound, SERS could be employed by adsorbing the molecule onto a SERS-active substrate. researchgate.net The resulting spectrum would likely show enhanced intensity for vibrations of groups that are in close proximity to the metal surface, such as the carboxylic acid group, which can bind to the surface. sigmaaldrich.cn This can provide insights into the molecule's orientation on the substrate.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| Carboxylic Acid C=O Stretch | 1650-1700 | Strong intensity, characteristic of the carbonyl group. |

| Aromatic C=C Stretch | 1400-1610 | Multiple bands corresponding to the two benzene rings. |

| C-F Stretch | 1100-1300 | Sharp band, indicative of the fluorobenzyl moiety. |

| Ring Breathing (para-substituted) | 800-850 | Characteristic mode for the benzoic acid ring. |

| C-H Bending (Aromatic) | 1000-1300 | In-plane bending vibrations. |

| CH₂ Scissoring | ~1450 | Vibration of the methylene bridge. |

Table 1: Predicted FT-Raman vibrational frequencies for this compound based on data from related compounds. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments. For this compound (molar mass: 244.24 g/mol ), electron ionization (EI) would produce a molecular ion peak [M]⁺• at m/z 244.

The fragmentation pattern provides a roadmap of the molecule's structure. Based on established fragmentation principles for benzoic acids and benzyl compounds, several key fragmentation pathways can be predicted. libretexts.orgpharmacy180.comdocbrown.info

Loss of Hydroxyl Radical: A common fragmentation for carboxylic acids is the loss of an •OH radical (17 Da), which would yield a stable acylium ion at m/z 227 (M-17). docbrown.info

Loss of Carboxyl Group: Cleavage of the bond between the phenyl ring and the carboxylic acid group can lead to the loss of a •COOH radical (45 Da), resulting in a fragment at m/z 199 (M-45). libretexts.org

Benzylic Cleavage: The bond between the methylene bridge and the benzoic acid ring is susceptible to cleavage. This would lead to the formation of a 3-fluorobenzyl cation [C₇H₆F]⁺ at m/z 109. This is often a very stable and abundant ion.

Tropylium (B1234903) Ion Formation: The benzyl fragment itself can rearrange to form a tropylium ion, a common feature in the mass spectra of benzyl-containing compounds.

Fragments from the Benzoic Acid Moiety: If the benzylic cleavage results in a charged benzoic acid moiety, subsequent fragmentation could occur. For instance, the benzoyl cation [C₆H₅CO]⁺ at m/z 105 is a very common and stable fragment in the mass spectra of benzoic acid derivatives. docbrown.info Further loss of CO (28 Da) from this ion would produce the phenyl cation [C₆H₅]⁺ at m/z 77.

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 244 | [M]⁺• | [C₁₄H₁₁FO₂]⁺• | Molecular Ion |

| 227 | [M - OH]⁺ | [C₁₄H₁₀FO]⁺ | Loss of hydroxyl radical from the carboxylic acid group. docbrown.info |

| 199 | [M - COOH]⁺ | [C₁₃H₁₀F]⁺ | Loss of the carboxyl group. libretexts.org |

| 109 | [CH₂(C₆H₄F)]⁺ | [C₇H₆F]⁺ | 3-Fluorobenzyl cation from benzylic cleavage. |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | Benzoyl cation, a common fragment for benzoic acids. docbrown.info |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, from the loss of CO from the benzoyl cation. docbrown.info |

Table 2: Predicted key mass spectral fragments for this compound.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, the methodology and expected outcomes can be described based on analyses of similar molecules like 4-fluorobenzoic acid and other derivatives. nih.govnih.gov

The first step in crystal structure determination is to identify the crystal system and space group. This is achieved by analyzing the diffraction pattern of a single crystal. Benzoic acid and many of its derivatives crystallize in monoclinic or triclinic systems. nih.gov For example, a related compound, 1-benzyl-6-fluoro-7-(piperidin-1-yl)quinolin-4-one, crystallizes in the triclinic space group P-1. nih.gov The specific crystal system for this compound would depend on how the molecules pack together, influenced by intermolecular forces.

Once the structure is solved, precise measurements of all bond lengths, bond angles, and torsion angles are obtained. These experimental values can be compared with theoretical values from computational models. Key parameters to be analyzed for this compound would include the C-F bond length, the geometry of the carboxylic acid group, the bond lengths and angles of the aromatic rings, and the C-C-C angle of the methylene bridge. The planarity of the phenyl rings and the carboxylic acid group would also be assessed. nih.gov

The solid-state structure is stabilized by a network of intermolecular interactions. For this compound, several key interactions are expected:

Hydrogen Bonding: The most significant interaction would be the formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules. This is a hallmark of carboxylic acids in the solid state and results in a characteristic centrosymmetric eight-membered ring. nih.gov

Halogen Bonding: The fluorine atom, being electronegative, can participate in halogen bonding (C-F•••X), where X is an electronegative atom like oxygen. This could involve interactions between the fluorine atom of one molecule and the carboxylic oxygen of another.

C-H•••π and C-H•••O Interactions: Weaker hydrogen bonds, such as those between C-H bonds of the phenyl rings or methylene bridge and the π-system of an adjacent ring or a carboxylic oxygen, would also play a role in stabilizing the crystal lattice. nih.gov

X-ray crystallography reveals the specific conformation adopted by the molecule in the solid state. A key conformational feature of this compound is the torsion angle between the two phenyl rings. This angle is defined by the C-C-C-C dihedral angle across the methylene bridge. The molecule is not planar, and the two rings will be twisted relative to each other. The specific value of this torsion angle is a result of the balance between intramolecular steric hindrance and the optimization of intermolecular packing forces within the crystal. Analysis of this conformation provides insight into the molecule's flexibility and its preferred spatial arrangement.

| Parameter | Description | Expected Finding based on Analogous Structures |

| Crystal System | The geometric framework of the crystal lattice. | Likely Monoclinic or Triclinic. nih.gov |

| Space Group | The symmetry operations of the crystal. | Commonly P2₁/c for monoclinic or P-1 for triclinic. nih.gov |

| Hydrogen Bonding | Strong directional interaction involving H and electronegative atoms. | Formation of centrosymmetric R²₂(8) carboxylic acid dimers. nih.gov |

| Intermolecular Interactions | Other non-covalent forces stabilizing the crystal. | π-π stacking, potential C-F•••O halogen bonds, C-H•••π interactions. nih.govnih.gov |

| Conformation | The 3D arrangement of atoms in the molecule. | Non-planar structure with a specific torsion angle between the two phenyl rings. |

Table 3: Predicted crystallographic and solid-state structural features for this compound.

Computational Chemistry and Theoretical Investigations of 4 3 Fluoro Benzyl Benzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) are commonly used to investigate the properties of benzoic acid derivatives. researchgate.netresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. DFT calculations are used to find the minimum energy conformation of 4-(3-Fluoro-benzyl)-benzoic acid. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy state is achieved. nih.gov The optimized geometry reveals a structure where the benzoic acid and the 3-fluorobenzyl moieties are connected by a methylene (B1212753) bridge. The molecule is not entirely planar due to the tetrahedral carbon of the benzyl (B1604629) group. researchgate.net

Interactive Table: Predicted Geometric Parameters for this compound (Monomer)

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Length | C-O (hydroxyl) | ~1.35 Å |

| Bond Length | O-H (hydroxyl) | ~0.97 Å |

| Bond Length | C-F | ~1.36 Å |

| Bond Angle | O=C-O | ~123° |

| Bond Angle | C-C-F | ~118° |

| Dihedral Angle | C-C-C-O (carboxyl) | ~180° (near planar) |

Note: These values are illustrative and based on typical parameters from DFT studies on similar fluorinated benzoic acids. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.govnih.gov

A small HOMO-LUMO gap suggests that the molecule is more polarizable, has higher chemical reactivity, and can be easily excited. nih.gov In this compound, the HOMO is typically localized on the electron-rich aromatic rings and the carboxyl group, whereas the LUMO is distributed over the aromatic systems, indicating the regions susceptible to nucleophilic and electrophilic attack, respectively.

Interactive Table: Representative FMO Energies for Benzoic Acid Derivatives

| Parameter | Energy (eV) | Significance |

|---|---|---|

| E(HOMO) | ~ -6.5 eV | Electron-donating ability |

| E(LUMO) | ~ -1.8 eV | Electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | ~ 4.7 eV | Chemical reactivity and stability |

Note: These values are representative examples from DFT calculations on related compounds and serve to illustrate the expected range. nih.govnih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. libretexts.org These maps are invaluable for identifying sites prone to electrophilic and nucleophilic interactions. chemrxiv.org The MEP is color-coded: red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate or near-zero potential. nih.govresearchgate.net

For this compound, the MEP map would show the most negative potential (red) concentrated around the highly electronegative oxygen atoms of the carboxylic acid group and the fluorine atom. The most positive potential (blue) would be located on the hydroxyl hydrogen of the carboxylic acid, making it the primary site for nucleophilic attack. nih.gov

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. nih.govnih.gov By simulating these spectra, each vibrational mode (stretching, bending, torsion) can be assigned to a specific calculated frequency. researchgate.net This theoretical analysis is crucial for interpreting experimental spectra and confirming the molecular structure.

Key predicted vibrational modes for this compound would include:

O-H stretching of the carboxylic acid, typically a broad band in the IR spectrum.

C=O stretching of the carbonyl group, a strong, sharp peak.

C-F stretching from the fluorinated ring.

Aromatic C-H stretching and ring vibrations.

Interactive Table: Predicted Major Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Illustrative) | Spectral Region |

|---|---|---|

| O-H stretch (dimer) | ~2900-3100 | IR |

| Aromatic C-H stretch | ~3050-3150 | IR, Raman |

| C=O stretch | ~1680-1710 | IR, Raman |

| C-C ring stretch | ~1590-1610 | IR, Raman |

| C-F stretch | ~1200-1250 | IR |

Note: Wavenumbers are illustrative, based on DFT studies of similar molecules like fluorobenzene (B45895) and benzoic acid derivatives. irphouse.comnih.gov

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to quantify the global and local reactivity of a molecule. These indices provide a more quantitative measure of chemical behavior than FMO analysis alone. researchgate.net

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive than hard molecules. nih.gov

Electronegativity (χ): The power of an atom to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.netnih.gov

These descriptors are invaluable for comparing the reactivity of different molecules and for understanding the electronic stabilization upon reaction. nih.gov

Interactive Table: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Illustrative Value |

|---|---|---|

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~2.35 eV |

| Chemical Softness (S) | 1 / η | ~0.43 eV⁻¹ |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | ~4.15 eV |

| Electrophilicity Index (ω) | χ² / (2η) | ~3.67 eV |

Note: Values are calculated using the representative FMO energies from Table 4.1.2.

Mulliken Population Analysis and Charge Distribution

Mulliken population analysis is a method in computational chemistry used to estimate partial atomic charges, which provides insights into the electronic structure, dipole moment, and molecular polarizability of a molecule. niscpr.res.in This analysis is derived from the linear combination of atomic orbitals (LCAO) molecular orbital method. wikipedia.org The calculation involves partitioning the total electron population among the atoms in the molecule based on the contribution of their basis functions to the molecular orbitals. uni-muenchen.de One of the core assumptions is the equal distribution of off-diagonal elements of the overlap matrix between the contributing atomic centers. uni-muenchen.de

For this compound, a Mulliken population analysis would reveal the distribution of electron density across the molecule. The results are highly dependent on the choice of the basis set used in the calculation, and different basis sets can yield significantly different charge values. wikipedia.orguni-muenchen.de

The analysis would predictably show a significant negative charge on the highly electronegative fluorine and oxygen atoms, which act as electron donor atoms. niscpr.res.in Conversely, hydrogen atoms and certain carbon atoms would exhibit positive charges, acting as electron acceptor atoms. niscpr.res.in The carbon atom attached to the fluorine, as well as the carboxyl carbon, would likely show positive charges due to the electron-withdrawing effects of the adjacent electronegative atoms. The distribution of these charges is critical for understanding the molecule's reactivity, intermolecular interactions, and how it might bind to a biological target.

Table 1: Illustrative Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Hypothetical Mulliken Charge (a.u.) |

| Fluorine (F) | -0.35 |

| Carbonyl Oxygen (O=C) | -0.55 |

| Hydroxyl Oxygen (O-H) | -0.60 |

| Carboxyl Carbon (C=O) | +0.70 |

| Carbon attached to F | +0.25 |

| Carboxyl Hydrogen (H-O) | +0.45 |

Note: This table is for illustrative purposes to demonstrate expected charge distribution trends based on chemical principles and is not derived from actual experimental data for this specific molecule.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can map out its conformational landscape, revealing the different shapes the molecule can adopt and their relative energies. nih.gov These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles vary with time. nih.gov

By simulating the molecule in a solvent, typically water, MD can elucidate the influence of the surrounding environment on its conformational preferences. The flexibility of the molecule is centered around the single bonds, particularly the methylene bridge connecting the two aromatic rings and the bond connecting the carboxylic acid group. MD simulations would explore the rotational freedom around these bonds, identifying the most stable (lowest energy) conformations.

Techniques like Replica Exchange Molecular Dynamics (REMD) can be employed to enhance the sampling of the conformational space, ensuring a more thorough exploration of the molecule's flexibility. nih.govbiorxiv.org The choice of force field (e.g., Amber, CHARMM) is a critical parameter that influences the simulation's outcome. biorxiv.org Understanding the accessible conformations and the energy barriers between them is crucial for predicting how the molecule might interact with a receptor binding site, as some conformations may be more biologically active than others. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would not be performed on this compound in isolation but on a series of its derivatives with varying structural modifications and corresponding measured biological activities. nih.govnih.gov

In a hypothetical QSAR study, various derivatives of this compound would be synthesized and tested for a specific biological activity (e.g., enzyme inhibition). The activity values (like IC50) are typically converted to a logarithmic scale (pIC50) and used as the dependent variable in the model. nih.gov The independent variables are descriptors calculated from the 3D structures of the molecules, such as steric and electrostatic fields (in CoMFA) or similarity indices related to hydrophobicity, hydrogen bond donors, and acceptors (in CoMSIA). nih.gov

The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives and to generate contour maps that visualize which regions of the molecule are sensitive to steric, electrostatic, or other changes. For example, a contour map might indicate that adding a bulky group at a certain position would increase activity, while adding an electronegative group at another position would decrease it. This provides invaluable guidance for designing more potent compounds. nih.gov

Table 2: Hypothetical QSAR Data for Derivatives of this compound

| Derivative | Modification | Experimental pIC50 | Predicted pIC50 |

| Parent | This compound | 6.5 | 6.4 |

| Analog 1 | 4-(3-Chloro-benzyl)-benzoic acid | 6.8 | 6.7 |

| Analog 2 | 4-(3-Methyl-benzyl)-benzoic acid | 6.2 | 6.3 |

| Analog 3 | 4-(3-Fluoro-benzyl)-2-hydroxybenzoic acid | 7.1 | 7.0 |

| Analog 4 | 4-(3-Fluoro-4-methoxy-benzyl)-benzoic acid | 6.9 | 6.9 |

Note: This table is illustrative. A real QSAR study would involve a much larger and more diverse set of compounds.

In Silico Prediction of Metabolism and Drug-Likeness for Analogues

In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as their "drug-likeness." nih.gov For analogues of this compound, various computational models can predict their metabolic fate and whether they possess physicochemical properties consistent with orally bioavailable drugs. researchgate.net

Software like BioTransformer or GLORYx can predict the products of phase I and phase II metabolism. nih.gov For a compound like this compound, likely metabolic pathways would include hydroxylation of the aromatic rings and conjugation of the carboxylic acid group (e.g., glucuronidation).

Drug-likeness is often assessed using rule-based filters such as Lipinski's Rule of Five, the Ghose filter, or Veber's rules. nih.govresearchgate.net These rules consider properties like molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Online tools like SwissADME can calculate these properties and predict parameters like gastrointestinal absorption and blood-brain barrier permeability. researchgate.net

Table 3: Predicted Drug-Likeness Properties for Analogues of this compound

| Compound Name | Molecular Formula | MW ( g/mol ) | logP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |

| This compound | C₁₄H₁₁FO₂ | 230.24 | 3.6 | 1 | 2 | 0 |

| 4-(3-Fluoro-benzyl)aniline | C₁₃H₁₂FN | 201.24 | 3.1 | 1 | 1 | 0 |

| 4-(3-Fluoro-benzyl)phenol | C₁₃H₁₁FO | 202.22 | 3.0 | 1 | 1 | 0 |

| Benzyl (3-fluoro-4-morpholinophenyl)carbamate | C₁₈H₁₉FN₂O₃ | 330.35 | 2.8 | 1 | 4 | 0 |

Note: The data in this table is calculated or derived from established chemical principles and databases for illustrative purposes. fda.gov

These in silico predictions help prioritize which analogues should be synthesized and tested experimentally, saving time and resources in the drug development process. nih.gov

Design and Synthesis of 4 3 Fluoro Benzyl Benzoic Acid Derivatives and Analogues for Targeted Research

Rational Design Principles for Scaffold Modification

Rational drug design for modifying the 4-(3-fluoro-benzyl)-benzoic acid scaffold leverages an array of established medicinal chemistry strategies. These principles aim to systematically alter the molecule's properties to achieve a desired biological effect.

The carboxylic acid group of the benzoic acid moiety is a critical functional group, often involved in key interactions with biological targets. However, it can also contribute to unfavorable properties such as poor membrane permeability and rapid metabolism. Bioisosteric replacement is a widely used strategy to address these limitations by substituting the carboxylic acid with other functional groups that mimic its size, shape, and electronic properties while offering improved physicochemical characteristics. drughunter.com

The primary goal of replacing the carboxylic acid is to maintain or improve biological activity while enhancing drug-like properties. For instance, increasing lipophilicity can improve cell permeability and oral bioavailability. drughunter.com Common bioisosteres for carboxylic acids include:

Tetrazoles: These five-membered heterocyclic rings are one of the most common carboxylic acid bioisosteres. Their pKa is similar to that of carboxylic acids, allowing them to act as proton donors and participate in similar hydrogen bonding interactions. The use of a tetrazole ring in place of a carboxylic acid has been a successful strategy in the development of drugs like the antihypertensive agent losartan.

Oxadiazoles and Thiadiazoles: Heterocycles such as 5-oxo-1,2,4-oxadiazole and 5-oxo-1,2,4-thiadiazole are also effective replacements. These groups are generally more lipophilic than tetrazoles, which can lead to improved oral absorption. drughunter.com For example, in the development of angiotensin II type 1 (AT1) receptor antagonists, the substitution of a tetrazole with these heterocycles resulted in enhanced oral bioavailability while maintaining potent activity. drughunter.com

Sulfonamides: The sulfonamide group is another established bioisostere for carboxylic acids. drughunter.com It can participate in similar hydrogen bonding patterns but is a weaker acid, which can influence its interaction with target proteins and improve metabolic stability. drughunter.com

Other Acidic Heterocycles: A variety of other heterocyclic systems can serve as carboxylic acid mimics, including 1,2,4-triazoles and imidazoles. The choice of a specific bioisostere is highly context-dependent and is guided by the specific requirements of the target and the desired property improvements. drughunter.com

The strategic application of these bioisosteres can lead to the development of analogues of this compound with superior pharmacological profiles.

The 3-fluoro-benzyl group is a key structural element that can be systematically modified to fine-tune the biological activity and properties of the molecule. The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netnih.gov Strategic substitutions on this aromatic ring can be explored to further modulate these properties.

The position and nature of substituents on the benzyl (B1604629) ring can significantly impact the compound's interaction with its biological target. For example, in the development of USP1/UAF1 deubiquitinase inhibitors, it was found that substitution at the 2-position of a phenyl ring was greatly favored over the 3- or 4-positions. acs.org This highlights the importance of exploring the structure-activity relationship (SAR) by introducing various electron-donating and electron-withdrawing groups, as well as sterically diverse substituents. acs.org

For the this compound scaffold, further modifications to the fluorinated ring could include:

Introduction of additional fluorine atoms: The creation of di- or tri-fluorinated benzyl groups can further enhance metabolic stability and modulate the electronic properties of the ring. acs.org

Addition of small alkyl groups: Replacing a hydrogen atom with a methyl or ethyl group can probe steric tolerance in the binding pocket and potentially increase potency. acs.org

Incorporation of other functional groups: The introduction of groups such as trifluoromethyl (CF3), cyano (CN), or nitro (NO2) can significantly alter the electronic nature of the ring and introduce new interaction points with the target. nih.gov The CF3 group, in particular, is known to improve lipophilicity and metabolic stability. researchgate.net

Strategic fluorination and other substitutions on the benzyl moiety have been shown to be effective in improving the pharmacokinetic profiles of lead compounds. mdpi.com

Examples of alternative linkers that can be explored include:

Ether Linkage: An ether linkage can introduce a degree of flexibility and can act as a hydrogen bond acceptor.

Sulfonyl Linkage: A sulfonyl group can act as a hydrogen bond acceptor and introduce a more rigid and polar connection between the two rings. Sulfonamide-containing inhibitors have been successfully identified through parallel synthesis approaches. nih.gov

Amino Linkage: An amino or amide linkage introduces hydrogen bond donor and acceptor capabilities, which can lead to new interactions with the target protein. The synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives has been explored for anticancer activity. acs.org

Oxadiazole Linkage: A 1,3,4-oxadiazole (B1194373) ring can serve as a rigid, planar linker that can also act as a bioisostere for an amide or ester group. nih.gov This heterocycle is stable and can participate in π-π stacking and hydrogen bonding interactions. nih.gov The synthesis of 1,3,4-oxadiazole derivatives has been a strategy for developing compounds with a range of biological activities. globalscientificjournal.comnih.gov

The synthesis of molecules with these diverse linkers allows for a thorough exploration of the chemical space around the this compound scaffold.

Combinatorial and Parallel Synthesis Approaches for Compound Library Generation

To efficiently explore the vast chemical space created by the various possible modifications to the this compound scaffold, combinatorial and parallel synthesis techniques are invaluable. spirochem.com These approaches allow for the rapid generation of large and diverse libraries of compounds, significantly accelerating the process of hit identification and lead optimization. bioduro.com

Parallel synthesis involves conducting multiple reactions simultaneously in an array format, such as in 96-well plates. researchgate.netuniroma1.it This method is well-suited for producing a large number of individual, purified compounds for screening. nih.govspirochem.com Solution-phase parallel synthesis can be used to rapidly prepare hundreds of derivatives, enabling a swift exploration of structure-activity relationships. nih.gov Key aspects of this approach include:

Use of common building blocks: Large collections of commercially available building blocks, such as amines, carboxylic acids, and sulfonyl chlorides, can be used to introduce diversity at specific points of the scaffold. bioduro.com

High-throughput purification: Efficient purification of the synthesized compounds is crucial. Techniques like preparative high-performance liquid chromatography (HPLC) are often employed. bioduro.com

Combinatorial chemistry, particularly through methods like split-mix synthesis, can generate even larger libraries of compounds, though often as mixtures. uniroma1.it These libraries are useful for initial screening to identify active chemotypes.

The application of these high-throughput synthesis methods enables a more thorough and efficient exploration of the chemical possibilities, increasing the probability of discovering compounds with desired biological activities. spirochem.com

Fragment-Based Drug Design (FBDD) Approaches Leveraging the Benzoic Acid Moiety

Fragment-based drug design (FBDD) is a powerful strategy for identifying lead compounds by starting with small, low-molecular-weight molecules, or "fragments," that bind weakly to the target. nih.govnih.gov These fragments are then optimized and grown into more potent, drug-like molecules. slideshare.net

The benzoic acid moiety itself can be considered a valuable fragment for FBDD campaigns. Its ability to participate in specific interactions, particularly with targets that have a corresponding binding pocket for a carboxylic acid, makes it an excellent starting point. The general workflow for an FBDD approach using a benzoic acid fragment would involve:

Fragment Screening: A library of fragments, including benzoic acid and its simple derivatives, would be screened for binding to the target protein using sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or native mass spectrometry. nih.govrsc.org

Hit Validation and Structural Analysis: The binding of the identified fragment hits is confirmed, and their binding mode is determined, typically through X-ray crystallography.

Fragment Elaboration: Once a benzoic acid fragment is confirmed to bind to the target, it can be elaborated in a few ways:

Fragment Growing: The fragment is extended by adding chemical substituents to explore and occupy adjacent binding pockets, thereby increasing potency. nih.gov

Fragment Linking: If two different fragments are found to bind in close proximity, they can be linked together to create a single, more potent molecule. nih.gov

Fragment Merging: Two overlapping fragments can be merged into a single compound that incorporates the key features of both. nih.gov

FBDD offers the advantage of exploring chemical space more efficiently than traditional high-throughput screening (HTS) and can lead to leads with better ligand efficiency. nih.gov

Solid-Phase Synthesis Methodologies for Complex Derivatives

For the synthesis of more complex derivatives of this compound, particularly those involving peptide-like structures or other multi-step modifications, solid-phase synthesis (SPS) is a highly effective methodology. rawpeg.com In SPS, the growing molecule is covalently attached to an insoluble solid support, which simplifies the purification process as excess reagents and byproducts can be removed by simple washing. rawpeg.com

A common approach is the Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov This strategy could be adapted to synthesize complex analogues of this compound where, for example, the benzoic acid is part of a larger peptide or peptidomimetic structure. The methodology involves:

Attachment to a Resin: The initial building block is anchored to a solid support, such as a polyethylene (B3416737) glycol (PEG)-based resin. rawpeg.com

Iterative Synthesis: The molecule is built up in a stepwise manner by the sequential addition of protected building blocks. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for amines is common. rawpeg.com

Cleavage from the Resin: Once the synthesis is complete, the final compound is cleaved from the solid support and purified.

SPS is particularly advantageous for the synthesis of libraries of related complex molecules, as the process can be automated. This methodology allows for the incorporation of a wide variety of building blocks, including non-natural amino acids and other custom-synthesized moieties, enabling the creation of highly diverse and complex derivatives for biological evaluation. nih.gov

Advanced Research Applications of 4 3 Fluoro Benzyl Benzoic Acid Derivatives in Bioactive Systems

Medicinal Chemistry and Drug Discovery Research

The structural framework provided by 4-(3-fluoro-benzyl)-benzoic acid and its analogs is a cornerstone in the design and synthesis of new drug candidates. The strategic incorporation of fluorine atoms and the specific arrangement of its aromatic rings and carboxylic acid group contribute to its utility in targeting a range of biological systems.

In medicinal chemistry, a "privileged structure" is a molecular scaffold capable of binding to multiple, distinct biological targets. nih.gov This concept is a powerful tool in drug discovery, allowing chemists to use a single, versatile core to develop a variety of potent and selective ligands. nih.gov The indole (B1671886) ring is one well-known example of such a scaffold. nih.gov

The this compound framework and its constituent parts, such as fluorinated benzoic acids and fluorobenzyl groups, serve as critical building blocks and privileged motifs in the synthesis of Active Pharmaceutical Ingredients (APIs). The inclusion of fluorine can enhance metabolic stability and binding affinity. acs.org For instance, fluorinated benzoic acid derivatives are used to synthesize compounds with potential antimicrobial activity. researchgate.netglobalscientificjournal.com Research has demonstrated the synthesis of complex heterocyclic structures, such as pyrazole (B372694) derivatives, starting from precursors like 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid, highlighting the utility of these fragments in constructing novel bioactive molecules. acs.org The synthesis often involves straightforward chemical transformations, making these building blocks highly valuable in combinatorial chemistry and the creation of compound libraries for screening. researchgate.net

The process of discovering a new drug often begins with identifying a "lead compound," a molecule that shows a desired biological activity but may have suboptimal properties such as potency or selectivity. This lead is then chemically modified to create more effective drug candidates. The this compound scaffold is instrumental in this process.

For example, in the development of KCNQ2/Q3 potassium channel openers for epilepsy, a series of N-pyridyl benzamides were synthesized and evaluated. nih.gov An initial lead compound, N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (compound 12), was identified with good potency but had unacceptable toxicities. nih.govdocumentsdelivered.com Through structure-activity relationship (SAR) studies, researchers optimized this lead, leading to the development of a second-generation compound, N-(2-chloro-pyrimidin-5-yl)-3,4-difluoro-benzamide (compound 51), which advanced to clinical studies. nih.govdocumentsdelivered.com

Similarly, in the search for new Monoamine Oxidase B (MAO-B) inhibitors, SAR studies of indole-based derivatives revealed that incorporating a 3-fluorobenzoyl moiety significantly influenced inhibitory activity. nih.gov This systematic modification allowed researchers to identify compounds with high potency and selectivity, demonstrating the value of this structural unit in lead optimization. nih.gov In the development of Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists, a biaryl aniline (B41778) chemotype featuring a benzoic acid headgroup was identified as a promising lead, with subsequent modifications leading to highly potent compounds. nih.gov

Derivatives containing the fluorobenzyl benzoic acid motif have been investigated for their ability to interact with several important pharmacological targets, including enzymes, receptors, and ion channels.

Monoamine Oxidase B (MAO-B) Inhibitors: MAO-B is a key enzyme in the brain that breaks down dopamine (B1211576). parkinsons.org.uk Inhibiting this enzyme can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease. parkinsons.org.ukfrontiersin.org Research has explored a series of indole-based compounds as MAO-B inhibitors. nih.gov Within this series, derivatives containing a 3-fluorobenzoyl group, structurally related to the 3-fluorobenzyl motif, were found to be potent inhibitors. nih.gov Specifically, compound 4e (N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide) showed remarkable MAO-B inhibitory activity with a competitive mode of inhibition. nih.gov

Table 1: MAO-B Inhibition by Indole Derivatives with Fluoro-benzoyl Moieties

| Compound | Structure Description | MAO-B Inhibition at 10 µM (%) | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 4b | N-(1-(4-fluorobenzyl)-1H-indol-5-yl)pyrazine-2-carboxamide | 88.49 ± 0.13 | 117.91 | nih.gov |

| 4e | N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | 66.39 ± 0.79 | 94.52 | nih.gov |

Peroxisome Proliferator-Activated Receptor alpha (PPARα) Agonists: PPARα is a nuclear receptor that plays a role in lipid metabolism and inflammation. Agonists of this receptor are investigated for treating conditions like diabetic retinopathy. nih.gov A new class of biaryl aniline PPARα agonists has been developed where a benzoic acid motif was found to be a key contributor to selectivity over other PPAR isoforms. nih.gov These compounds, which feature a structure analogous to the benzyl-benzoic acid core, showed significant potency in cell-based assays. nih.gov

Table 2: PPARα Agonist Activity of Selected Biaryl Aniline Derivatives

| Compound | Description | PPARα EC₅₀ (nM) | Reference |

|---|---|---|---|

| 3g | Biaryl aniline derivative | 83 | nih.gov |

| 6j | Biaryl aniline derivative with B-ring modification | 70 | nih.gov |

| 6d | Biaryl aniline derivative with B-ring modification | 68 | nih.gov |

KCNQ2/Q3 Potassium Channel Openers: KCNQ2/Q3 channels are voltage-gated potassium channels that are crucial for regulating neuronal excitability. nih.gov Openers, or activators, of these channels are being developed as treatments for epilepsy. nih.gov A series of N-pyridyl benzamides, which contain a core benzamide (B126) structure, were identified as potent KCNQ2/Q3 openers. nih.govdocumentsdelivered.com The substitution pattern on the benzene (B151609) ring, including the presence of fluorine atoms, was critical for activity. nih.gov The compound 4-Chlor-N-(6-chlor-pyridin-3-yl)-benzamid was shown to be a potent KCNQ activator with selectivity for channels containing the KCNQ2 subunit. nih.gov

Table 3: KCNQ2/Q3 Potassium Channel Opener Activity of N-Pyridyl Benzamides

| Compound | Structure Description | KCNQ2/Q3 EC₅₀ (µM) | Reference |

|---|---|---|---|

| 12 | N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide | 0.38 | nih.govdocumentsdelivered.com |

| 28 | 3-fluoro-4-chloro derivative | 0.08 | nih.gov |

Ion channels are fundamental proteins that control the flow of ions across cell membranes, and their modulation is a key strategy in pharmacology. nih.govnih.gov The activity of this compound derivatives as KCNQ2/Q3 potassium channel openers is a direct example of ion channel modulation. nih.gov These channels, also known as Kv7.2/7.3, are voltage-gated ion channels that stabilize the neuronal membrane potential. nih.gov By activating these channels, benzamide derivatives can reduce neuronal hyperexcitability, which is the basis for their anticonvulsant potential. nih.govnih.gov The ability of these compounds to cause a hyperpolarizing shift in the channel's activation and slow its deactivation demonstrates a sophisticated mechanism of ion channel modulation. nih.gov

Research into Antimicrobial and Antiviral Activity of Analogues

The quest for new antimicrobial and antiviral agents has led to the investigation of various benzoic acid derivatives. Analogues derived from scaffolds like this compound are of particular interest due to the favorable physicochemical properties conferred by the fluorine atom.

Antimicrobial Research: Infectious diseases caused by resistant microbial strains represent a growing global health crisis, necessitating the design of novel antimicrobial drugs. globalscientificjournal.com Research has shown that benzoic acid and its derivatives possess antibacterial activity by disrupting bacterial cell homeostasis through the release of H+ ions into the cytoplasm. researchgate.net Studies on various benzoic acid derivatives have demonstrated that their effectiveness is closely linked to their chemical structure, including the type, number, and position of substituents on the benzoic ring. nih.gov For instance, a series of hydrazide hydrazones synthesized from 4-fluorobenzoic acid hydrazide were evaluated as potential antimicrobial agents, highlighting the ongoing effort to create new drugs based on this fluorinated scaffold. globalscientificjournal.comresearchgate.net The antibacterial action often involves the disruption of the bacterial membrane's phospholipid layer, leading to its disintegration. nih.gov

Antiviral Research: The emergence of drug-resistant viruses, particularly influenza, has spurred the development of new antiviral compounds. nih.gov Benzoic acid derivatives have been identified as promising candidates. nih.gov One study detailed a benzoic acid derivative, NC-5, which demonstrated potent antiviral activity against multiple influenza A virus strains, including the oseltamivir-resistant H1N1-H275Y mutant. nih.govnih.gov NC-5 was found to inhibit the virus's neuraminidase (NA), an enzyme crucial for virus release, and suppress the expression of key viral proteins during the later stages of biosynthesis. nih.govnih.gov The compound exhibited a 50% effective concentration (EC₅₀) of 33.6 μM against H1N1 and 32.8 μM against the oseltamivir-resistant strain, with low cytotoxicity. nih.govnih.gov These findings underscore the potential of benzoic acid analogues as a foundation for developing new treatments for influenza, including infections caused by resistant strains. nih.gov

Table 1: Antiviral Activity of Benzoic Acid Derivative NC-5

| Virus Strain | Type | EC₅₀ (μM) | CC₅₀ (μM) | Target | Reference |

|---|---|---|---|---|---|

| A/FM/1/47 | H1N1 (Wild-Type) | 33.6 | >640 | Neuraminidase | nih.gov, nih.gov |

| A/FM/1/47-H275Y | H1N1 (Oseltamivir-Resistant) | 32.8 | >640 | Neuraminidase | nih.gov, nih.gov |

| A/Beijing/32/92 | H3N2 | - | >640 | Neuraminidase | nih.gov, nih.gov |

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration.

Exploratory Research in Anticancer and Anti-inflammatory Potentials

The versatility of the benzoic acid scaffold is further demonstrated in the fields of oncology and inflammation, where its derivatives have shown significant promise. researchgate.netnih.gov

Anticancer Potential: Cancer is characterized by the unregulated division of cells, often linked to the dysregulation of apoptosis (programmed cell death). nih.govnih.gov Anti-apoptotic proteins of the Bcl-2 family are frequently overexpressed in cancer cells, making them key therapeutic targets. nih.gov Researchers have designed 2,5-substituted benzoic acid derivatives that act as dual inhibitors of the Mcl-1 and Bfl-1 anti-apoptotic proteins. nih.gov One such compound, a 2,5-substituted benzoic acid derivative referred to as compound 24 , was developed to bind to both Mcl-1 and Bfl-1 with high affinity (Ki = 100 nM), inducing cell death in lymphoma cell lines dependent on these proteins. nih.gov Other studies have shown that benzoic acid derivatives can retard cancer cell growth by inhibiting histone deacetylases (HDACs). nih.gov Additionally, conjugates of 1,2,3-triazoles and amino acids containing a diaryl ether moiety have demonstrated significant antiproliferative activity against breast (MCF7) and liver (HepG2) cancer cell lines. mdpi.com

Anti-inflammatory Potential: Benzoic acid derivatives have also been explored for their anti-inflammatory properties. researchgate.netnih.gov A newly synthesized salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH₂Cl), was investigated for its anti-inflammatory effects in a lipopolysaccharide (LPS)-induced rat model. nih.gov Administration of this compound significantly reduced the plasma concentrations of key pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov In-silico studies suggested that this compound has a high affinity for the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation. nih.gov This research points to the potential of developing novel and possibly less toxic anti-inflammatory agents based on modified benzoic acid structures. nih.gov

Table 2: Bioactivity of Selected Benzoic Acid Derivatives

| Compound Class | Biological Target | Observed Effect | Cell/Animal Model | Reference |

|---|---|---|---|---|

| 2,5-Substituted Benzoic Acid | Mcl-1 / Bfl-1 | Dual Inhibition (Ki = 100 nM) | Lymphoma Cell Lines | nih.gov |

| Dihydroxybenzoic Acid | Histone Deacetylases (HDAC) | HDAC Inhibition | Cancer Cell Lines | nih.gov |

| 1,2,3-Triazole-Amino Acid Conjugate | - | Antiproliferative (>30% inhibition) | MCF7, HepG2 Cells | mdpi.com |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | COX-2 (putative) | Reduction of TNF-α, IL-1β | LPS-induced Rats | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Impact of Fluorine Substitution Position and Electronic Effects on Biological Activity

The strategic placement of fluorine atoms in a molecule can dramatically alter its properties and biological activity. researchgate.net Fluorine is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can fine-tune the electronic properties of adjacent functional groups through its strong inductive (electron-withdrawing) effect. researchgate.net

In studies of fluorinated benzo[j]fluoranthenes, the position of the fluorine atom was shown to direct the metabolic pathway of the molecule, consequently altering its genotoxic activity. nih.gov For example, 4F-B[j]F and 10F-B[j]F, despite being more mutagenic than the parent compound, showed different potencies and formed different levels of DNA adducts, demonstrating the profound impact of the fluorine's position. nih.gov In another context, the incorporation of fluorine atoms onto a benzothiadiazole moiety in polymers was found to lower the HOMO energy levels, a direct consequence of fluorine's electron-withdrawing nature. rsc.org This modulation of electronic properties is a key strategy in drug design. Furthermore, fluorine substitution can significantly affect a molecule's physicochemical properties, such as solubility, which is a critical determinant of bioavailability. colab.ws